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Compound of Interest

Compound Name: Isotic

Cat. No.: B10782791 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotic is a novel, high-performance fluorescent probe specifically designed for visualizing

mitochondrial dynamics in living cells. Its exceptional photostability and bright fluorescence

make it an ideal marker for long-term imaging studies, particularly in the context of drug

discovery and development where cellular health and apoptosis are critical parameters. Isotic
selectively accumulates in the mitochondrial inner membrane, providing crisp and clear

resolution of mitochondrial morphology, including cristae. These characteristics enable

researchers to quantitatively assess mitochondrial fission, fusion, and overall network integrity

with high precision.

Key Features of Isotic:

Exceptional Photostability: Enables long-term, time-lapse imaging with minimal

photobleaching, crucial for studying dynamic cellular processes.[1]

High Quantum Yield: Produces bright fluorescence, allowing for low excitation power and

reduced phototoxicity.

Mitochondrial Specificity: Selectively targets the inner mitochondrial membrane, providing

excellent signal-to-noise ratio.
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Compatibility: Suitable for use in a wide range of fluorescence microscopy techniques,

including confocal, STED, and live-cell imaging.[1]

Quantitative Data
Table 1: Photophysical Properties of Isotic

Property Value

Excitation Wavelength (max) 588 nm

Emission Wavelength (max) 610 nm

Molar Extinction Coefficient 120,000 cm⁻¹M⁻¹

Quantum Yield 0.85

Photostability (half-life) >30 minutes under continuous illumination

Cellular Target Inner Mitochondrial Membrane

Table 2: Quantification of Mitochondrial Fragmentation
using Isotic
This table presents example data from an experiment where a cancer cell line was treated with

a pro-apoptotic drug, and mitochondrial fragmentation was quantified using Isotic staining and

subsequent image analysis.

Treatment
Mitochondrial Aspect Ratio
(Mean ± SD)

Percentage of Fragmented
Mitochondria

Vehicle Control 4.5 ± 0.8 15%

Drug X (10 µM) 2.1 ± 0.4 68%

Drug Y (5 µM) 3.2 ± 0.6 35%

Signaling Pathway
The following diagram illustrates a simplified signaling pathway leading to apoptosis, where

mitochondrial dynamics, which can be monitored by Isotic, play a crucial role. External
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apoptotic stimuli can lead to an imbalance in mitochondrial fission and fusion proteins (e.g.,

increased Drp1, decreased Mfn1/2), resulting in mitochondrial fragmentation. This

fragmentation is a key step preceding the release of cytochrome c and the activation of

caspases.
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Caption: Apoptotic signaling pathway involving mitochondrial dynamics.

Experimental Protocols
Protocol 1: Staining of Live Cells with Isotic
Materials:

Isotic stock solution (1 mM in DMSO)

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

Cell culture medium (e.g., DMEM with 10% FBS)

Cells cultured on glass-bottom dishes suitable for microscopy

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding: Seed cells on glass-bottom dishes at an appropriate density to reach 60-70%

confluency on the day of the experiment.
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Preparation of Staining Solution: Prepare a 100 nM working solution of Isotic by diluting the

1 mM stock solution in pre-warmed (37°C) live-cell imaging medium. For example, add 1 µL

of 1 mM Isotic to 10 mL of medium.

Cell Staining: a. Aspirate the cell culture medium from the dish. b. Wash the cells once with

pre-warmed PBS. c. Add the 100 nM Isotic staining solution to the cells. d. Incubate for 15-

30 minutes at 37°C in a CO₂ incubator.

Washing: a. Aspirate the staining solution. b. Wash the cells twice with pre-warmed live-cell

imaging medium.

Imaging: Add fresh, pre-warmed live-cell imaging medium to the dish. The cells are now

ready for fluorescence microscopy.

Protocol 2: Live-Cell Imaging and Quantitative Analysis
of Mitochondrial Morphology
Equipment:

Inverted fluorescence microscope equipped with a temperature and CO₂-controlled

environmental chamber.

High-sensitivity camera (e.g., sCMOS or EMCCD).

Laser line for excitation at ~588 nm.

Emission filter centered around ~610 nm.

Image analysis software (e.g., ImageJ/Fiji with the MiNA plugin, or other specialized

software).

Procedure:

Microscope Setup: a. Turn on the microscope, laser, and environmental chamber. Set the

chamber to 37°C and 5% CO₂. b. Place the dish with Isotic-stained cells on the microscope

stage and allow it to equilibrate for at least 10 minutes.
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Image Acquisition: a. Locate the cells using brightfield or DIC optics. b. Switch to

fluorescence imaging. Use a low laser power to minimize phototoxicity. c. Acquire images or

time-lapse series. For time-lapse, choose an appropriate interval (e.g., 1-5 minutes) to

capture mitochondrial dynamics without excessive photobleaching.

Quantitative Image Analysis (using ImageJ/Fiji): a. Open the acquired images in ImageJ/Fiji.

b. Apply a background subtraction algorithm (e.g., Rolling Ball Background Subtraction). c.

Use a thresholding method (e.g., Otsu's method) to create a binary mask of the

mitochondria. d. Use the "Analyze Particles" function to measure morphological parameters

for each mitochondrion. Key parameters include:

Area: The size of each mitochondrion.
Aspect Ratio: The ratio of the major to the minor axis. A higher aspect ratio indicates
elongated, tubular mitochondria, while a value approaching 1 indicates fragmented,
circular mitochondria.
Form Factor: A measure of circularity. e. Export the data for statistical analysis.

Experimental Workflow
The following diagram outlines the general workflow for a typical experiment using Isotic to

assess the effect of a drug on mitochondrial morphology.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b10782791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cell Culture
(on glass-bottom dish)

2. Drug Treatment
(or vehicle control)
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(Image Acquisition)

5. Image Processing
(Background subtraction, Thresholding)

6. Quantitative Analysis
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7. Statistical Analysis
& Interpretation
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Caption: Workflow for drug effect analysis using Isotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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